Product packaging for 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole(Cat. No.:CAS No. 75107-05-0)

1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole

Cat. No.: B12860963
CAS No.: 75107-05-0
M. Wt: 183.21 g/mol
InChI Key: YXUZNCVIODPKCM-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole is a benzo[d]imidazole derivative offered for research use only. Benzimidazole is a privileged scaffold in medicinal chemistry, known for its diverse therapeutic properties and presence in various approved drugs . This compound features a pyrrole substituent, which can enhance its physicochemical properties and binding affinity to biological targets. Benzimidazole derivatives are extensively investigated for their antimicrobial potential. Related compounds have demonstrated significant activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , with some analogs showing minimum inhibitory concentration (MIC) values below 1 µg/mL . Furthermore, such derivatives have exhibited promising antibiofilm activity, capable of both inhibiting biofilm formation and eradicating mature biofilms, which is crucial for addressing persistent infections . The mechanism of action for benzimidazoles is multifaceted and may involve targeting essential bacterial proteins, such as filamenting temperature-sensitive protein Z (FtsZ) for antitubercular activity, or pyruvate kinase for antistaphylococcal activity . Beyond antimicrobial applications, the benzimidazole core is a key structural component in the development of targeted cancer therapies. Similar molecular frameworks are explored as potential kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are pivotal in cancer cell signaling and proliferation . This compound serves as a valuable building block for researchers in synthetic and pharmaceutical chemistry, enabling the design and synthesis of novel molecules for evaluating new therapeutic concepts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3 B12860963 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole CAS No. 75107-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75107-05-0

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1-pyrrol-1-ylbenzimidazole

InChI

InChI=1S/C11H9N3/c1-2-6-11-10(5-1)12-9-14(11)13-7-3-4-8-13/h1-9H

InChI Key

YXUZNCVIODPKCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2N3C=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 1h Pyrrol 1 Yl 1h Benzo D Imidazole and Analogous Structures

Strategies for Constructing the Benzimidazole (B57391) Moiety

The formation of the benzimidazole ring is a well-established field in heterocyclic chemistry, with several reliable methods available. These strategies often serve as the foundational step before the subsequent introduction of the pyrrole (B145914) group.

One of the most traditional and widely used methods for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carbonyl compound, such as an aldehyde or a carboxylic acid (or its derivatives). thieme-connect.comsemanticscholar.org This approach is valued for its directness and the accessibility of starting materials. iosrjournals.org

The reaction typically proceeds by forming a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization (often through oxidation) to yield the benzimidazole ring. A diverse array of catalysts and reaction conditions have been developed to promote this transformation, including acid catalysts (hydrochloric acid, p-toluenesulfonic acid), metal catalysts, and green chemistry approaches utilizing microwave irradiation or ultrasound. thieme-connect.comacs.org For instance, fluorous alcohols like trifluoroethanol (TFE) have been shown to efficiently promote the cyclocondensation of o-phenylenediamines with aldehydes at room temperature. iosrjournals.org Similarly, lactic acid has been employed as a biocompatible medium for the one-pot cyclocondensation of these reactants. iosrjournals.org The choice of the carbonyl component allows for the introduction of various substituents at the C2 position of the benzimidazole. When formic acid or N,N-dimethylformamide (DMF) is used, the 2-unsubstituted benzimidazole is typically formed. thieme-connect.comtandfonline.com

Table 1: Catalysts and Conditions for Benzimidazole Synthesis via Condensation

Catalyst/Medium Carbonyl Source Conditions Yield Reference
Trifluoroethanol (TFE) Aldehydes Room Temperature High iosrjournals.org
Lactic Acid Aldehydes One-pot Good iosrjournals.org
H₂O₂/TiO₂ P25 Aromatic Aldehydes Solvent-free Excellent semanticscholar.org
CuO Nanoparticles Aldehydes Solvent-free High semanticscholar.org
Butanoic Acid DMF Microwave Irradiation Good to Excellent tandfonline.com

Oxidative cyclization offers an alternative and powerful route to the benzimidazole scaffold, often starting from anilines or N-arylamidines. nih.govacs.org This method avoids the need for pre-functionalized o-phenylenediamines by forming one of the key C-N bonds through an oxidation process. organic-chemistry.org A variety of oxidizing agents have been successfully employed for this purpose.

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are effective in mediating the intramolecular oxidative imidation of N-arylamidines to form 2-substituted benzimidazoles. nih.govacs.org Copper-catalyzed systems, often using tert-butyl hydroperoxide (TBHP) as the oxidant, enable the domino reaction of anilines, primary amines, and sodium azide to construct the benzimidazole ring. organic-chemistry.org Other protocols use molecular iodine under basic conditions for the transition-metal-free cyclization of imines derived from o-phenylenediamines and aldehydes. organic-chemistry.org A notable advantage of these methods is their ability to generate diversity at various positions of the benzimidazole core, including the C4-C7 positions, by starting from readily available anilines. nih.govacs.org

Table 2: Oxidizing Systems for Benzimidazole Synthesis

Oxidizing System Substrate Key Features Reference
PIDA or Cu-mediation N-phenyl amidines Enables parallel synthesis from anilines nih.govacs.org
H₂O₂/HCl o-Phenylenediamines + Aldehydes Room temperature, short reaction time organic-chemistry.org
Hypervalent Iodine o-Phenylenediamines + Aldehydes Mild conditions, high yields organic-chemistry.org
Molecular Iodine Imines from o-phenylenediamines Transition-metal-free organic-chemistry.org
Oxone o-(Cycloamino)anilines Forms ring-fused benzimidazoles nih.gov

Ring-annelation strategies involve the construction of the imidazole (B134444) ring onto an existing benzene (B151609) derivative or, conversely, building a ring system onto a pre-formed benzimidazole. These methods are particularly useful for creating complex, fused heterocyclic systems. nih.gov For example, Rh(III) and Ru(II)-catalyzed [4+1] cascade annulations of 2-arylbenzimidazoles with alkynoates or alkynamides have been developed to synthesize benzimidazole-fused isoindoles. acs.org In these reactions, the alkyne acts as a C1 synthon, leading to a cyclization cascade. acs.org

Another approach involves the annulation onto the N-1 position of benzimidazole. Iodine-mediated oxidative condensation of 2-(benzimidazol-1-yl)aniline substrates has been used to obtain benz acs.orgnih.govimidazo[1,2-a]quinoxaline derivatives, demonstrating how the benzimidazole core can be a building block for larger, fused structures. nih.gov These annulation reactions provide access to polycyclic frameworks that are otherwise difficult to synthesize. nih.gov

Strategies for Incorporating the Pyrrole Moiety

Once the benzimidazole scaffold is in place, or if a suitable precursor is available, the next crucial step is the introduction of the pyrrole ring at the N-1 position.

The formation of a bond between a nitrogen atom of the benzimidazole and the nitrogen atom of the pyrrole is typically achieved through N-arylation reactions. Copper-catalyzed cross-coupling reactions are a prominent method for this transformation. organic-chemistry.org Conditions developed by Buchwald and others, often employing a copper(I) source (e.g., CuI) and a diamine ligand, are effective for the N-arylation of various nitrogen heterocycles, including pyrroles, with aryl halides. organic-chemistry.org In the context of synthesizing 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole, this would involve the coupling of a 1-halobenzimidazole with pyrrole or, more commonly, coupling benzimidazole with a 1-halopyrrole.

A more direct approach involves the reaction of an amine with a precursor that generates the pyrrole ring in situ. For example, the synthesis of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol has been achieved by reacting 2-mercapto-5-aminobenzimidazole with 2,5-dimethoxytetrahydrofuran in acetic acid. chemicalbook.com This reaction, known as the Clauson-Kaas reaction, is a classic method for forming N-substituted pyrroles from primary amines and a 2,5-dioxy-tetrahydrofuran derivative.

Cycloaddition reactions offer an elegant way to construct the pyrrole ring. The [3+2] cycloaddition, in particular, is a powerful tool in heterocyclic synthesis. mdpi.com One relevant strategy is the Huisgen [3+2] cycloaddition involving benzimidazolium ylides. researchgate.net In this method, a benzimidazole is first converted into a benzimidazolium salt, for example, by reacting it with bromoacetonitrile. This salt, when treated with a base, generates a reactive ylide intermediate. The ylide can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to form a pyrrole ring. researchgate.net This process can lead to the formation of pyrrole derivatives, sometimes involving a subsequent opening of the original imidazole ring. researchgate.net

Another approach involves the intramolecular 1,3-dipolar cycloaddition of diazoalkenes generated from the thermolysis of tosylhydrazones. While more complex, this strategy has been used to fuse cyclopropane rings onto pyrrolo[1,2-a]benzimidazoles, indicating the utility of cycloaddition chemistry in modifying these core structures. researchgate.net

Direct Fusion and Hybridization Approaches for Pyrrol-Benzimidazole Architectures

The construction of pyrrol-benzimidazole frameworks can be achieved through direct fusion or hybridization strategies, which aim to combine the two heterocyclic moieties into a single molecular entity. nih.gov These methods often involve the condensation of appropriately functionalized precursors in a single or multi-step sequence.

One direct synthetic approach involves the reaction of a substituted aminobenzimidazole with a precursor that generates the pyrrole ring. For instance, the synthesis of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is accomplished by reacting 2-mercapto-5-aminobenzimidazole with 2,5-dimethoxytetrahydrofuran in acetic acid. chemicalbook.com This reaction, known as the Clauson-Kaas reaction, provides a straightforward method for pyrrole ring formation onto an existing benzimidazole core.

Molecular hybridization is a powerful strategy in drug discovery used to design new chemical entities with potentially enhanced pharmacological activity by combining two or more pharmacophores. nih.govresearchgate.net In the context of this compound, this involves creating a direct N-N linkage between the pyrrole and benzimidazole rings. Such approaches are designed to leverage the distinct chemical and biological properties of each heterocycle.

Regioselectivity and Stereoselectivity Considerations in Synthesis of N-Pyrrol-N-Benzimidazole Linkages

A significant challenge in the synthesis of N-substituted benzimidazoles is controlling regioselectivity, particularly when using asymmetrically substituted benzimidazole precursors. The benzimidazole ring possesses two potential nitrogen sites for substitution (N1 and N3). In the absence of directing groups, reactions can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. researchgate.netacs.org

The outcome of the N-substitution is influenced by the electronic and steric properties of the substituents on the benzimidazole ring. For example, the synthesis of 1,2-disubstituted benzimidazoles can be favored over 2-substituted ones depending on the catalyst and reaction conditions. beilstein-journals.org The choice of an appropriate catalyst, such as erbium(III) triflate, can selectively drive the reaction toward either the 1,2-disubstituted or the 2-substituted product based on the electronic nature of the aldehyde used in the condensation. beilstein-journals.org

In the specific case of forming the N-Pyrrol-N-Benzimidazole linkage, if a substituted benzimidazole is used, the pyrrole group could attach to either the N1 or N3 position, leading to isomeric products. The precise control over which nitrogen atom forms the bond is a key consideration for an efficient synthesis. Stereoselectivity is generally not a primary concern in the formation of the direct N-N bond between the two aromatic heterocyclic rings, as the linkage itself is achiral unless chiral centers are present elsewhere on the substituent groups or chiral catalysts are employed.

Catalytic Synthetic Routes and Green Chemistry Aspects

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry, such as using eco-friendly solvents, reducing reaction times, and improving atom economy. The synthesis of pyrrol-benzimidazole structures has benefited from these advancements, with both metal- and acid-catalyzed routes being developed.

Transition metal catalysis is a cornerstone for the formation of C-N bonds, and these methods have been extensively applied to the synthesis of N-substituted heterocycles. Copper-catalyzed cross-coupling reactions are particularly effective for creating linkages between two heteroaromatic rings. mdpi.comnih.gov These reactions typically involve the coupling of an N-H bond of one heterocycle (e.g., pyrrole) with a functionalized partner (e.g., a halo-benzimidazole) or via oxidative C-H/N-H coupling.

Copper(I) iodide (CuI) is a frequently used catalyst, often in combination with a ligand like L-proline, for N-arylation reactions. mdpi.com Copper-catalyzed cascade reactions have been explored for the efficient synthesis of benzimidazole-linked tetrasubstituted pyrroles from 2-aminobenzimidazole, an aldehyde, and a terminal alkyne. nih.gov While this creates a C-C linkage, related copper-catalyzed methodologies are pivotal for forming direct N-N or N-C linkages between the two rings. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also represent a powerful tool for this type of transformation, allowing for the coupling of benzimidazoles with aryl halides or boronic acids to functionalize the ring system. rsc.orgmdpi.com

Table 1: Examples of Metal-Catalyzed Reactions for Benzimidazole Architectures
Catalyst SystemReaction TypeKey FeaturesReference
CuIAnnulation onto benzimidazoleEffective for preparing ring-fused benzimidazoles. mdpi.com
Copper-catalyzedOxidative Cyclization and KetonizationA three-component cascade reaction to form benzimidazole-linked pyrroles. nih.gov
[RhCp*Cl2]2 / AgOTfC-H activation / AnnulationSynthesizes benzimidazole-fused quinolines from 2-aryl benzimidazoles. nih.gov
Pd(OAc)2N-Arylation / C-H FunctionalizationOne-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives. rsc.org

Acid catalysis plays a crucial role in the synthesis of both benzimidazole and pyrrole rings. The traditional synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde under harsh acidic conditions. nih.govacs.org Modern methods employ milder acid catalysts to improve yields, selectivity, and environmental compatibility.

Trifluoroacetic acid (TFA) is a strong acid often used in organic synthesis. Palladium(II) trifluoroacetate (Pd(TFA)₂) has been used as a catalyst for the [4+1] annulation of α-alkenyl-dicarbonyl compounds and primary amines to produce highly substituted pyrroles in a one-pot fashion. mdpi.comresearchgate.net The acidic nature of the TFA ligand can facilitate key steps in the catalytic cycle.

Dodecylbenzenesulfonic acid (DBSA) is a surfactant that also functions as a Brønsted acid catalyst. It has been effectively used to catalyze the condensation reaction between o-phenylenediamine and aldehydes to chemoselectively afford 2-substituted benzimidazole derivatives. researchgate.net The use of DBSA in aqueous media represents a green chemistry approach, leveraging the properties of micellar catalysis to promote the reaction. researchgate.net The acidic environment generated by DBSA can reduce the nucleophilicity of the amine groups, preventing the formation of 1,2-disubstituted byproducts and favoring the desired 2-substituted product. researchgate.net

Table 2: Examples of Acid-Catalyzed Reactions in Heterocycle Synthesis
CatalystReactantsProduct TypeKey FeaturesReference
Acetic Acid2-mercapto-5-aminobenzimidazole and 2,5-dimethoxytetrahydrofuranPyrrol-benzimidazole derivativeDirect pyrrole ring formation on a benzimidazole core. chemicalbook.com
Pd(TFA)2α-alkenyl-dicarbonyls and primary aminesSubstituted pyrrolesCatalyzes [4+1] annulation under mild, aerobic conditions. mdpi.com
DBSA / I2o-phenylenediamines and aldehydes2-Substituted benzimidazolesHighly chemoselective synthesis with excellent yields. researchgate.net
p-Toluenesulfonic acido-phenylenediamines and aldehydes1,2-disubstituted benzimidazolesSolvent-free conditions, high efficiency. nih.gov

Elucidation of Reaction Mechanisms Pertaining to 1 1h Pyrrol 1 Yl 1h Benzo D Imidazole Formation and Transformation

Mechanistic Pathways of Pyrrole (B145914) and Benzimidazole (B57391) Ring Formation

The formation of the 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole structure involves the synthesis of both the pyrrole and benzimidazole rings, which can be achieved through various synthetic strategies.

The benzimidazole ring is commonly synthesized via the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. nih.govacs.org This reaction typically proceeds under acidic or oxidative conditions. nih.gov For instance, the reaction of o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅) is a well-established method. acs.org The mechanism involves the formation of a Schiff base intermediate by the reaction of one amino group of the diamine with the aldehyde, followed by an intramolecular cyclization and subsequent oxidation (aromatization) to yield the stable benzimidazole ring. researchgate.net

The pyrrole ring formation, when attached to the benzimidazole nitrogen, often utilizes methods like the Paal-Knorr synthesis. wikipedia.orgrsc.org The Paal-Knorr synthesis is a versatile method for creating substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. wikipedia.orgorganic-chemistry.org In the context of forming the target molecule, the primary amine would be a benzimidazole derivative. The mechanism, investigated by V. Amarnath et al., suggests that the reaction begins with the amine attacking a protonated carbonyl group to form a hemiaminal intermediate. wikipedia.org This is followed by a second intramolecular attack by the amine on the other carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org

Another significant pathway for forming substituted pyrroles involves 1,3-dipolar cycloaddition reactions. mdpi.com This method uses benzimidazolium N-ylides as intermediates, which react with dipolarophiles like alkyne derivatives in a [3+2] cycloaddition to form the pyrrole ring. mdpi.com The reaction of benzimidazolium bromide derivatives with asymmetrical acetylenes can generate these ylide intermediates, leading to the formation of new pyrrole derivatives attached to the benzimidazole scaffold. mdpi.com

Table 1: Common Synthetic Routes to Pyrrole and Benzimidazole Rings

Ring System Synthetic Method Key Reactants Mechanistic Features
Benzimidazole Condensation o-phenylenediamine, Aldehyde/Carboxylic Acid Schiff base formation, intramolecular cyclization, oxidation. nih.govresearchgate.net
Pyrrole Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amine Hemiaminal formation, intramolecular cyclization, dehydration. wikipedia.orgorganic-chemistry.org

| Pyrrole | 1,3-Dipolar Cycloaddition | Benzimidazolium N-ylide, Alkyne | [3+2] cycloaddition, formation of a dihydropyrrole intermediate. mdpi.com |

Intramolecular Cyclization and Aromatization Mechanisms

Intramolecular cyclization and subsequent aromatization are the pivotal steps that establish the final heterocyclic structures.

In the synthesis of the benzimidazole ring from o-phenylenediamine, after the initial formation of a Schiff base or an amide, the crucial step is the intramolecular nucleophilic attack of the second amino group onto the imine or carbonyl carbon. This attack forms a five-membered dihydro-benzimidazole intermediate. The final step is aromatization, which occurs through an oxidation process. rsc.org This can be facilitated by various oxidizing agents or even atmospheric air, which removes two hydrogen atoms to form the stable, aromatic benzimidazole ring system. nih.gov Recent studies have shown that for some substrates, such as o-(cycloamino)anilines, oxidative cyclization can occur under mild, non-aggressive ambient conditions without the need for strong acid or heat. nih.gov

For the Paal-Knorr pyrrole synthesis, the cyclization step involves the nitrogen of the hemiaminal intermediate attacking the second carbonyl group. wikipedia.org This forms a cyclic dihydroxy intermediate. The aromatization process in this case is a dehydration reaction, where two molecules of water are eliminated from the cyclic intermediate to generate the double bonds within the pyrrole ring, leading to the aromatic system. wikipedia.orgorganic-chemistry.org

In other specialized syntheses, such as those forming fused ring systems like pyrrolo[1,2-a]benzimidazoles, intramolecular cyclization can occur through different mechanisms. For example, an aza-Wittig type reaction can be employed where an iminophosphorane, formed from an azido (B1232118) group, cyclizes with an adjacent aldehyde. nih.gov

Ring Opening and Rearrangement Mechanisms in Pyrrol-Benzimidazole Derivatives

While pyrrole and benzimidazole rings are generally stable aromatic systems, they can undergo ring-opening or rearrangement reactions under specific conditions, leading to the formation of different structural scaffolds.

Ring Opening: The pyrrole ring, especially in fused systems, can be susceptible to oxidative ring opening. Cytochrome P450 enzymes, for instance, can metabolize pyrrole rings by forming an epoxide intermediate across the double bond. hyphadiscovery.com This epoxide can then be opened, leading to ring cleavage and the formation of 1,2-dicarbonyl compounds. hyphadiscovery.com In a similar vein, the benzylation of benzimidazole can sometimes yield a ring-opened product, 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline, in addition to the expected N-benzylated products. researchgate.net This indicates that the imidazole (B134444) ring can be cleaved under certain alkylation conditions. researchgate.net A ring-opening-recombination strategy has also been developed using benzothiazole (B30560) salts, which are structurally related to benzimidazoles, to synthesize new fused heterocyclic systems. researchgate.net

Rearrangement: Rearrangement reactions are a powerful tool for transforming one heterocyclic system into another. For example, quinoxalin-2(1H)-ones can undergo an acid-catalyzed rearrangement to produce benzimidazole derivatives. researchgate.net The mechanism involves the formation of a spiro-intermediate, which then rearranges to form the thermodynamically more stable benzimidazole or benzimidazolone structure. researchgate.net Similarly, certain 1,2,3-triazole derivatives can rearrange upon heating to yield benzimidazolone derivatives. researchgate.net These rearrangements often involve complex cascade reactions, including ring-opening followed by recyclization into a new scaffold.

Role of Key Intermediates in Reaction Progression

The progression of complex organic reactions is dictated by the formation and consumption of key reactive intermediates.

In the Paal-Knorr synthesis of the pyrrole ring, the hemiaminal is a critical intermediate. wikipedia.org Its formation from the initial attack of the amine on a carbonyl group is the first step toward cyclization. wikipedia.org The subsequent formation of the 2,5-dihydroxytetrahydropyrrole derivative is the direct precursor to the final pyrrole product through dehydration. wikipedia.org

For benzimidazole synthesis via oxidative cyclization of anilines, nitrosobenzene intermediates can play a crucial role. nih.gov For instance, the oxidation of commercial anilines can produce nitrosoarenes, which then undergo further reactions to form the fused benzimidazole ring. nih.gov In the condensation with aldehydes, a Schiff base (imine) is the primary intermediate that undergoes intramolecular cyclization. researchgate.net

In the 1,3-dipolar cycloaddition route to pyrroles, benzimidazolium N-ylides are the key 1,3-dipole intermediates. mdpi.com These are generated in situ and react rapidly with dipolarophiles. The reaction proceeds through a dihydropyrrolobenzimidazole primary adduct , which then rearranges to form the final pyrrole product. mdpi.com

The metabolism of pyrrole rings proceeds through an epoxide intermediate, which is highly reactive and leads to ring-opened products. hyphadiscovery.com

Table 2: Key Intermediates in Pyrrol-Benzimidazole Chemistry

Intermediate Associated Reaction/Process Role
Hemiaminal Paal-Knorr Pyrrole Synthesis First intermediate formed from amine and carbonyl; precursor to cyclization. wikipedia.org
Schiff Base (Imine) Benzimidazole Synthesis from Aldehydes Product of amine-aldehyde condensation; undergoes intramolecular cyclization. researchgate.net
Benzimidazolium N-ylide 1,3-Dipolar Cycloaddition Acts as the 1,3-dipole that reacts with an alkyne to form the pyrrole ring. mdpi.com
Nitrosobenzene Oxidative Cyclization for Benzimidazole Formed from aniline (B41778) oxidation; a precursor in certain fused benzimidazole syntheses. nih.gov

| Epoxide | Oxidative Metabolism of Pyrrole | Formed by CYP450 enzymes; leads to ring-opening. hyphadiscovery.com |

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, predict product selectivity, and understand the stability of intermediates and transition states that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a commonly used method to study the mechanisms of heterocyclic compound formation. For example, computational studies have been used to investigate the chemo-selective C-H alkylation of related N-heterocycles like isoquinolones, providing insights into why one reaction pathway (alkylation) is favored over another (β-hydride elimination) by comparing the Gibbs free energies of the respective transition states. acs.org

In the context of benzimidazole derivatives, computational methods such as molecular docking and Molecular Mechanics Generalized Born Surface Area (MMGBSA) have been employed to study their interactions with biological targets. mdpi.com While focused on biological activity, these studies help in understanding the structural and electronic properties of the benzimidazole scaffold, which are directly relevant to its reactivity. mdpi.com

For the Paal-Knorr reaction, computational analysis can help rationalize the observed reaction rates for different substrates and the influence of substituents on the stability of proposed intermediates, such as an iminium ion versus a hemiacetal. organic-chemistry.org By modeling the energy profiles of different mechanistic pathways, researchers can support or refute proposed mechanisms. organic-chemistry.org Such studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes to complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 1 1h Pyrrol 1 Yl 1h Benzo D Imidazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum would provide crucial information about the electronic environment of the protons and their connectivity. The aromatic region would be complex, showing signals for the nine protons of the benzimidazole (B57391) and pyrrole (B145914) rings. Protons on the benzimidazole ring would typically appear as a set of multiplets, while the pyrrole protons would likely present as two distinct triplets, characteristic of the A₂B₂ spin system of a 1-substituted pyrrole. Spin-spin coupling constants (J-values) would be instrumental in determining the relative positions of the protons on each ring.

2D NMR Techniques for Connectivity and Structure Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity between the two heterocyclic rings, various 2D NMR techniques would be employed. Experiments such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within each ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This data is critical for confirming the N-N linkage between the pyrrole and benzimidazole rings.

Application of GIAO-DFT for NMR Chemical Shift Prediction

Computational methods, specifically Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to predict NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for a computationally optimized structure of this compound, theoretical ¹H and ¹³C chemical shifts can be generated. These predicted values are then compared with the experimental data to aid in the assignment of complex spectra and to provide confidence in the proposed structure. The accuracy of these predictions is often high, with strong correlation between calculated and experimental values.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the elemental formula. For a compound with the formula C₁₁H₉N₃, the expected exact mass of the molecular ion ([M]+) or the protonated molecule ([M+H]+) can be calculated and compared to the experimental value. A match within a few parts per million (ppm) provides strong evidence for the correct elemental composition, confirming the identity of the synthesized compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of this compound. The spectrum of this compound is a composite of the vibrational modes originating from the pyrrole and benzimidazole rings.

Benzimidazole Ring Vibrations: The benzimidazole ring system has a set of well-characterized vibrational modes. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system give rise to a series of characteristic bands between 1620 and 1400 cm⁻¹. Specifically, the C=N stretching mode is often observed around 1620-1590 cm⁻¹. wikipedia.orgresearchgate.net Ring breathing modes and in-plane bending vibrations of C-H groups are found in the 1300-1000 cm⁻¹ region. Out-of-plane C-H bending vibrations are prominent in the lower frequency region, typically between 900 and 700 cm⁻¹, and are sensitive to the substitution pattern on the benzene (B151609) ring. researchgate.net

Pyrrole Ring Vibrations: The pyrrole ring also exhibits distinct vibrational signatures. The C-H stretching vibrations of the pyrrole ring are observed at wavenumbers higher than 3100 cm⁻¹. The ring stretching modes, involving C=C and C-N bonds, typically result in strong bands in the 1550-1450 cm⁻¹ range. The N-H stretching vibration, a key feature of unsubstituted pyrrole, is absent in this N-substituted compound. However, the C-N stretching and C-H in-plane bending vibrations are prominent. For instance, the C-H in-plane bending modes often appear around 1250-1000 cm⁻¹. researchgate.net

The linkage of the pyrrole ring to the benzimidazole nitrogen introduces new vibrational modes, such as the N-N stretching vibration, and influences the frequencies of the adjacent C-N bonds in both rings. The table below summarizes the key vibrational modes expected for the compound.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Ring of Origin
Aromatic C-H Stretch3150 - 3000Benzimidazole, Pyrrole
C=N Stretch1620 - 1590Benzimidazole
Aromatic C=C Ring Stretch1600 - 1450Benzimidazole, Pyrrole
C-N Ring Stretch1400 - 1300Benzimidazole, Pyrrole
C-H In-plane Bending1300 - 1000Benzimidazole, Pyrrole
C-H Out-of-plane Bending900 - 700Benzimidazole

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the nitrogen atom of the pyrrole ring to the nitrogen atom of the benzimidazole ring. This rotation defines the dihedral angle between the planes of the two heterocyclic systems. Due to potential steric interactions between the rings, a completely planar conformation is unlikely. Instead, the molecule is expected to adopt a twisted conformation in its lowest energy state.

Vibrational spectroscopy can serve as a sensitive probe of molecular conformation. Different conformers, or rotational isomers, can exhibit distinct vibrational spectra, although the differences may be subtle. The vibrational modes most sensitive to conformational changes are typically those involving the atoms of the inter-ring linkage (N-N bond) and the adjacent atoms.

Low-frequency vibrational modes, often observed in the far-infrared or Raman spectra (below 400 cm⁻¹), are particularly informative as they often correspond to skeletal motions, including the torsional (twisting) vibration around the N-N bond. Changes in the intensity or frequency of these low-frequency bands with temperature or solvent can indicate the presence of multiple conformers and shifts in the conformational equilibrium.

Furthermore, specific C-H bending modes of the rings can be influenced by the relative orientation of the two moieties. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental vibrational spectra to predict the stable conformers and their corresponding vibrational frequencies. By comparing the calculated spectra for different possible conformations with the experimental IR and Raman data, the dominant conformation in the solid state or in solution can be determined. While multiple conformers may exist, it is likely that one conformation is significantly more stable and thus dominates the observed spectrum under standard conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is governed by the electronic transitions within its extended π-conjugated system. Both the benzimidazole and pyrrole rings act as chromophores, and their direct linkage creates a larger, unified chromophoric system that absorbs light in the UV region.

The absorption spectrum is expected to be characterized by intense bands corresponding to π → π* transitions. These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these transitions, with the HOMO→LUMO transition typically representing the lowest energy absorption band. These orbitals are expected to be delocalized over both the benzimidazole and pyrrole ring systems.

Benzimidazole itself typically shows two main absorption bands: one around 240-250 nm and another, more complex band around 270-285 nm. researchgate.netresearchgate.net The substitution of the pyrrole group at the N1 position is expected to modify this absorption profile. The nitrogen lone pairs can also participate in electronic transitions, leading to weaker n → π* transitions. These transitions, which involve promoting a non-bonding electron to an antibonding π* orbital, are often observed as shoulders on the more intense π → π* bands. ijiset.combiointerfaceresearch.com

The chromophoric properties are a direct result of this conjugated system. The delocalization of π-electrons across both heterocyclic rings lowers the energy gap between the HOMO and LUMO, which influences the wavelength of maximum absorption (λmax). The key electronic transitions are summarized below.

Transition TypeOrbitals InvolvedExpected Spectral RegionRelative Intensity
π → πHOMO to LUMO (and other π to π orbitals)230 - 320 nmHigh
n → πNon-bonding (N lone pair) to πLonger wavelength shoulderLow

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands as a function of the solvent's polarity. This phenomenon is expected for this compound due to its polar nature and the likely change in its dipole moment upon electronic excitation from the ground state to the excited state.

The interaction of the molecule with solvent molecules can stabilize the ground and excited states to different extents. wikipedia.org

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a lower transition energy and a shift of λmax to a longer wavelength.

Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more polar and more strongly stabilized by polar solvents, the transition energy will increase, resulting in a shift of λmax to a shorter wavelength. sciencepublishinggroup.com

By measuring the UV-Vis spectrum in a series of solvents with varying polarities (e.g., from non-polar hexane to polar ethanol (B145695) or water), the solvatochromic behavior can be characterized, providing insights into the electronic nature of the molecule's ground and excited states.

Halochromism describes the change in the absorption spectrum as a function of pH. This behavior is directly linked to the protonation or deprotonation of the molecule. The benzimidazole ring contains a basic sp²-hybridized nitrogen atom (N3) that is susceptible to protonation under acidic conditions.

Upon protonation, the electronic structure of the benzimidazole ring is significantly altered. This perturbation affects the entire π-electron system of the molecule, leading to a change in the energy of the electronic transitions. Typically, protonation of a heterocyclic nitrogen atom leads to stabilization of the ground state, which increases the energy gap to the excited state. This results in a pronounced hypsochromic (blue) shift in the absorption spectrum. mdpi.com Monitoring the UV-Vis spectrum during a pH titration allows for the determination of the pKa value associated with the protonation of the benzimidazole ring. This halochromic property indicates the potential of such compounds to act as pH-sensitive optical probes.

X-ray Diffraction (XRD) Crystallography

Comprehensive searches of scientific literature and crystallographic databases did not yield specific experimental X-ray diffraction data for the compound this compound. Consequently, a detailed analysis based on a determined crystal structure for this specific molecule cannot be provided at this time.

For related benzimidazole derivatives, X-ray crystallography is a powerful technique used to elucidate their three-dimensional atomic and molecular structures. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule within a crystal lattice. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. Studies on polymorphism, the ability of a compound to exist in more than one crystal form, are also conducted using X-ray diffraction to understand the different packing arrangements and their relative stabilities.

While data is available for a variety of substituted benzimidazole compounds, the specific structural details for this compound remain undetermined from the available search results. The following sections outline the type of information that would be presented had a crystal structure been available.

Single-Crystal X-ray Structure Determination

This section would typically describe the experimental conditions under which the crystal structure of this compound was determined. This would include the crystallization method, the type of diffractometer used, the radiation source (e.g., Mo Kα), the temperature of data collection, and the crystallographic software used for structure solution and refinement. Key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and final R-factors would be presented in a data table.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding Networks, π-π Stacking)

An analysis of the crystal packing would be detailed here, focusing on the non-covalent interactions that stabilize the crystal lattice. This would involve the identification and characterization of any intermolecular hydrogen bonds, C-H···π interactions, and π-π stacking between the aromatic rings of adjacent molecules. The nature and geometry of these interactions would be discussed, and they would be illustrated with diagrams showing how the molecules are arranged in the unit cell to form supramolecular architectures.

Polymorphism Studies

If multiple crystalline forms (polymorphs) of this compound had been identified, this section would describe the crystallographic differences between them. This would include a comparison of their unit cell parameters, space groups, and molecular packing arrangements. The study of polymorphism is crucial as different polymorphs can exhibit distinct physical properties.

Computational Chemistry and Theoretical Modeling of 1 1h Pyrrol 1 Yl 1h Benzo D Imidazole

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole, this process would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energies and Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.com DFT calculations would precisely determine the energies of these orbitals and visualize their spatial distribution, indicating which parts of the molecule (the pyrrole (B145914) ring, the benzimidazole (B57391) system, or both) are involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for the title compound is not available in the searched literature.)

Parameter Calculated Value (eV)
EHOMO Value
ELUMO Value

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net The map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like nitrogen). These are sites susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites for potential nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of both the pyrrole and imidazole (B134444) rings, highlighting them as key sites for interaction. researchgate.netresearchgate.net

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters provide a quantitative basis for comparing the reactivity of different compounds. Local reactivity descriptors, such as Fukui functions, could also be calculated to identify the reactivity of specific atomic sites within the molecule.

Table 2: Hypothetical Global Reactivity Descriptors (Note: This table is illustrative as specific data for the title compound is not available in the searched literature.)

Descriptor Formula Calculated Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO)/2 Value
Chemical Hardness (η) (ELUMO - EHOMO)/2 Value
Chemical Softness (S) 1/η Value

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. doaj.orgdergipark.org.tr

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculated values are often correlated with experimental spectra to aid in the assignment of signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., π→π*). researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions and can be compared with experimental FT-IR and Raman spectra to identify characteristic functional groups. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. An MD simulation would provide insights into the conformational flexibility of this compound, particularly the rotation around the bond connecting the two heterocyclic rings.

By simulating the molecule's motion, researchers can understand its accessible conformational states, the energy barriers between them, and how its shape might change in different environments (e.g., in various solvents or upon interaction with a biological target). Such simulations are crucial for understanding receptor binding and other dynamic molecular processes. mdpi.comresearchgate.netnih.gov

Exploration of Tautomerism and Isomerism via Computational Methods

The phenomenon of tautomerism and isomerism is a critical aspect in the study of heterocyclic compounds, as the relative stability of different forms can significantly influence their chemical reactivity, physical properties, and biological activity. For this compound, computational methods provide a powerful tool to investigate the potential tautomers and isomers, their relative energies, and the barriers to their interconversion.

While specific experimental or computational studies on the tautomerism of this compound are not extensively available in the current literature, theoretical principles and computational studies on related benzimidazole and pyrrole derivatives allow for a detailed exploration of the likely existing forms and their relative stabilities.

Possible Tautomeric and Isomeric Forms

The structure of this compound features a pyrrole ring attached to one of the nitrogen atoms of a benzimidazole ring system. The presence of a proton on the pyrrole nitrogen and the availability of two nitrogen atoms in the benzimidazole ring suggest the possibility of several tautomeric and linkage isomers.

The primary forms that can be considered are:

This compound: This is the nominal structure where the pyrrole ring is attached to the N1 position of the benzimidazole, and the proton resides on the pyrrole nitrogen.

3-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole: This would be a tautomer where the proton has migrated from the pyrrole nitrogen to the N3 position of the benzimidazole ring.

Linkage Isomers: These would involve the pyrrole ring being attached to the benzimidazole moiety through a carbon atom, which would represent a significant structural rearrangement rather than a simple proton transfer. For instance, a 2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole. kashanu.ac.ir

A qualitative analysis based on the principles of aromaticity would suggest that the nominal structure, this compound, is likely the most stable. In this form, both the pyrrole and benzimidazole rings retain their aromatic character. The lone pair of the pyrrole nitrogen participates in its aromatic sextet, and the benzimidazole ring maintains its aromaticity.

In the hypothetical tautomer where the proton resides on the N3 of the benzimidazole, the pyrrole ring would have to exist in a non-aromatic, diene-like form to accommodate the N-N bond, which would be energetically unfavorable.

Table 5.4.1: Potential Isomers of Pyrrolyl-Benzimidazole

Isomer Name Description Aromaticity of Rings
This compound Pyrrole N attached to Benzimidazole N1. Proton on Pyrrole N. Both rings aromatic.
3-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole (hypothetical tautomer) Proton transfer to Benzimidazole N3. Disruption of pyrrole aromaticity.

| 2-(1H-Pyrrol-2-yl)-1H-benzo[d]imidazole | Linkage isomer with C-C bond between rings. | Both rings can be aromatic. |

Detailed Research Findings from Computational Studies on Related Systems

Although direct computational data for this compound is scarce, studies on related N-substituted and 2-substituted benzimidazoles provide valuable insights.

Computational studies on N-unsubstituted benzimidazoles have extensively investigated the annular tautomerism, which involves the migration of a proton between the N1 and N3 positions of the imidazole ring. These studies often employ Density Functional Theory (DFT) calculations to determine the relative energies of the tautomers and the transition state for proton transfer. For many symmetrically substituted benzimidazoles, the two tautomers are degenerate.

In the case of 1-substituted benzimidazoles, such as 1-methyl-1H-benzimidazole, this annular tautomerism is blocked. This is analogous to the nominal structure of this compound, where the pyrrole group occupies the N1 position.

Computational analyses of 2-substituted benzimidazoles, where a substituent is at the C2 position, also show that the 1H- and 3H-tautomers can have different stabilities depending on the nature of the substituent. For instance, a study on 2-(pyren-1-yl)-1H-benzimidazole utilized DFT calculations to optimize the molecular structure and analyze the frontier molecular orbitals, implicitly considering the 1H-tautomer as the stable form.

Furthermore, theoretical investigations into protonation of benzimidazole systems reveal that the imidazole imino nitrogen is typically the most basic site. This suggests that if a proton were to transfer from the pyrrole ring in this compound, the N3 position of the benzimidazole would be the most likely acceptor. However, as mentioned, this would come at the cost of the aromaticity of the pyrrole ring, making it an energetically unfavorable process.

Coordination Chemistry and Ligand Properties of 1 1h Pyrrol 1 Yl 1h Benzo D Imidazole and Its Analogues

Design and Synthesis of Metal Complexes with Pyrrol-Benzimidazole Ligands

The synthesis of metal complexes incorporating pyrrol-benzimidazole ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and solvent system plays a crucial role in determining the final structure and properties of the complex.

Common synthetic strategies involve the direct reaction of the benzimidazole-based ligand with metal(II) salts, such as those of copper (Cu), zinc (Zn), and nickel (Ni), in an ethanol (B145695) solution. nih.gov The resulting complexes often precipitate from the reaction mixture and can be purified by washing and recrystallization. nih.gov For instance, the synthesis of complexes with bis-benzimidazole derivatives has been successfully carried out using metal acetates or chlorides in ethanol, with yields ranging from 70% to 90%. nih.gov In some cases, heteroleptic complexes are prepared by introducing a co-ligand, such as 1,10-phenanthroline, into the reaction mixture. mdpi.com The synthesis is generally performed at room temperature or with gentle heating, and the products are characterized by their distinct colors and morphologies. nih.govmdpi.com

Metal Binding Sites and Coordination Modes (e.g., N-Donation from Pyrrole (B145914) and Benzimidazole)

The 1-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole ligand offers multiple potential coordination sites. The most common binding mode involves the donation of a lone pair of electrons from the nitrogen atom of the imidazole (B134444) ring to the metal center. nih.gov Spectroscopic evidence confirms that upon complexation, the environment around the benzimidazole (B57391) nitrogen changes significantly, indicating its direct involvement in bonding. nih.govnih.gov

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides direct evidence of ligand coordination. A key diagnostic feature in the IR spectra of benzimidazole-containing ligands is the ν(C=N) stretching vibration of the imidazole ring. nih.govnih.gov In the free ligand, this band appears at a specific wavenumber, which shifts upon complexation. For a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives, the ν(C=N) vibrations, observed between 1613 and 1639 cm⁻¹, shifted down by 6–35 cm⁻¹ after coordination, confirming the involvement of the imine nitrogen atom in bonding to the metal. nih.gov

Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Benzimidazole Ligand Analogues and their Metal Complexes

Compound/Complex ν(C=N) of Benzimidazole Ring Shift upon Complexation (Δν) Reference
Ligand (L) ~1630 - nih.gov
Cu(II) Complex ~1600 ~ -30 nih.gov
Zn(II) Complex ~1624 ~ -6 nih.gov

Note: Data is generalized from analogous systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is another powerful tool for characterizing these complexes, particularly for diamagnetic metal ions like Zn(II). nih.govnih.gov Upon complexation, the chemical shifts of the protons on the ligand, especially those near the coordination site, are altered. In a Zn(II) complex with a benzimidazole-derived ligand, the aromatic protons of the benzimidazole ring showed a significant downfield shift compared to the free ligand, which is indicative of the nitrogen atom's coordination to the zinc metal center. nih.gov For instance, the signals for aromatic protons can shift from a range of 7.51–7.16 ppm in the free ligand to 8.69–6.56 ppm in the complex. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as charge-transfer and d-d transitions involving the metal center. mdpi.com The coordination of the ligand to a metal ion often causes a shift in the position and intensity of the intra-ligand transition bands. mdpi.com

Crystallographic Studies of Metal Complexes

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on bond lengths, bond angles, and coordination geometry. While specific crystallographic data for complexes of this compound are not widely reported, studies on analogous benzimidazole complexes reveal common structural motifs.

Theoretical Insights into Metal-Ligand Bonding and Stability

Computational methods, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure, bonding, and stability of metal complexes. mdpi.comresearchgate.netnih.gov These studies can be used to calculate geometric parameters, analyze molecular orbitals, and predict spectroscopic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. In related pyrrole-azine Schiff base complexes, the HOMO is often localized on the ligand, while the LUMO may have contributions from both the metal and the ligand. nih.gov The energy gap (ΔE) between the HOMO and LUMO is an indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Table 2: Calculated Quantum Chemical Parameters for Analogous Metal(II) Complexes

Complex HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Analogue Ni(II) Complex -5.884 -4.098 1.79 nih.gov
Analogue Cu(II) Complex -5.584 -4.244 1.34 nih.gov

Note: Data is for pyrrole-containing Schiff base complexes, not the specific title compound.

DFT calculations on benzimidazole-derived ligands and their complexes have been used to optimize their geometries and confirm the coordination modes. researchgate.net The calculated bond lengths and angles from optimized structures generally show good agreement with experimental data from crystallography where available. These theoretical models support the interpretation of spectroscopic data and provide a robust framework for understanding the nature of the metal-ligand bond. mdpi.comresearchgate.net

Advanced Material Science and Photophysical Applications of Pyrrol Benzimidazole Architectures

Photophysical Properties and Fluorescence Emission Characteristics

The photophysical behavior of pyrrol-benzimidazole systems is defined by their electronic structure, which facilitates transitions that are highly sensitive to the molecular environment. These compounds generally exhibit fluorescence emissions in the 300-600 nm range. researchgate.net The specific properties, such as quantum yield and solvent-dependent emission, are dictated by the nature of the chemical substituents and the surrounding medium.

Quantum Yields and Fluorescence Lifetimes

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for optoelectronic applications. For benzimidazole (B57391) derivatives, quantum yields can be significantly influenced by structural modifications. While specific data for the unsubstituted 1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole is not extensively documented, studies on related derivatives show that Φf is highly tunable. For instance, in a series of benzothiazole-difluoroborates, a related heterocyclic system, quantum yields were found to range from nearly 0% to almost 100% depending on the electron-donating or withdrawing nature of substituents on the different rings. nih.gov Adding an electron-donating methoxy (B1213986) group was shown to be beneficial for brightness. nih.gov

Similarly, fluorescence lifetime (τf), the average time a molecule remains in its excited state before returning to the ground state, is crucial. For a series of fluorescein (B123965) derivatives, lifetimes were found to be remarkably dependent on substitutions on both the xanthene and phenyl rings. researchgate.net The ratio of quantum yield to lifetime (Φf/τf) represents the radiative decay rate constant, which was found to be consistent across a family of fluorescein dyes, suggesting that while the non-radiative decay processes are highly sensitive to structural and environmental changes, the radiative process is more intrinsically defined. researchgate.net

Table 1: Photophysical Properties of Selected Benzimidazole-Based Fluorophores in THF Data presented for illustrative purposes of related structures.

Compound ID Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Quantum Yield (Φf) Average Lifetime (τav, ns)
6a 358 536 178 0.09 2.50
6b 358 534 176 0.12 2.65
6c 356 495 139 0.13 2.76
6d 355 535 180 0.11 2.55
6e 359 525 166 0.10 2.51
6f 362 482 120 0.14 2.79

Source: Data adapted from a study on 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles. nih.gov

Solvent Effects on Emission Spectra

The emission spectra of pyrrol-benzimidazole derivatives often exhibit strong solvatochromism, where the emission wavelength changes with solvent polarity. nih.gov An increase in solvent polarity can cause a bathochromic (red) shift in the fluorescence band of some benzimidazole derivatives. nih.gov This phenomenon is attributed to the stabilization of the excited state in polar solvents. researchgate.net

For certain benzimidazole derivatives capable of Excited State Intramolecular Proton Transfer (ESIPT), the solvent plays a critical role. In nonpolar solvents, these molecules can exhibit dual fluorescence: a higher-energy emission from the locally excited enol form and a lower-energy, large Stokes shift emission from the keto tautomer formed after ESIPT. researchgate.netnih.gov However, polar and protic solvents can disrupt the intramolecular hydrogen bonds necessary for the ESIPT process, leading to the disappearance of the lower-energy emission band. nih.govnih.gov Theoretical studies using a polarizable continuum model (PCM) confirm that high-polarity media can hamper the ESIPT process. nih.gov

Design of Pyrrol-Benzimidazole Derivatives for Optoelectronic Applications

The versatile pyrrol-benzimidazole scaffold allows for strategic chemical modifications to tailor its properties for specific optoelectronic applications, including organic electronics, dye-sensitized solar cells (DSSCs), and fluorescent probes. researchgate.netrsc.org

Furthermore, the fusion of additional aromatic rings to the pyrrol-benzimidazole framework can lead to materials with unique optical properties. A modular approach to creating polycyclic N-fused heteroaromatics based on this structure has yielded compounds with deep blue emission in both aggregated and solid states, indicating their potential for applications like organic light-emitting diodes (OLEDs) and bioimaging. rsc.org

Supramolecular Assemblies and Self-Assembly of Pyrrol-Benzimidazole Systems

The planar nature and hydrogen bonding capabilities of the pyrrol-benzimidazole architecture make it an excellent building block for creating ordered supramolecular structures. researchgate.net These assemblies are formed and stabilized by non-covalent interactions, primarily π-π stacking and hydrogen bonding. researchgate.net The conditions used during the assembly process, such as solvent and temperature, can determine the final structure and morphology of the resulting macromolecular material. researchgate.net

The self-assembly process can be highly controlled. For instance, the introduction of fluorine atoms to the pyrrole (B145914) β-substituents in dipyrrolyldiketone (B14134854) systems, which are related anion receptors, induced the formation of a stable supramolecular gel, whereas alkyl substituents interfered with this process. nih.gov In other related systems, like fused benzoimidazopyrrolopyrazines, the self-assembly and resulting nanostructure morphology can even be controlled by the amount of moisture in the solvent. mdpi.com While the use of benzimidazole units in supramolecular gels is still relatively scarce, the presence of hydrogen-bonding functionalities like amides or ureas within the molecular design can promote this behavior. researchgate.net

Interaction with Other Chemical Entities for Material Functionality

The ability of the pyrrol-benzimidazole scaffold to interact with other chemical species forms the basis of its use in molecular recognition and sensing applications. researchgate.net The imidazole (B134444) ring, with its nitrogen atoms, can coordinate with metal cations, while the N-H groups of both the pyrrole and benzimidazole moieties can act as hydrogen-bond donors for anion recognition. researchgate.net

Benzimidazole-containing receptors have been successfully developed as colorimetric and fluorescent sensors. researchgate.net The binding of an analyte, such as a metal ion or an anion, to the receptor induces a change in the electronic properties of the system, which translates into a detectable optical or electrochemical signal. For example, supramolecular assemblies involving cyclodextrins have been used to solubilize heterocyclic sensors in water, enabling the selective detection of divalent cations like Fe(II) through fluorescence quenching. nih.gov While this example uses a different heterocyclic core, the principle is directly applicable to pyrrol-benzimidazole systems. Research on pyrrole sulfonamides has also highlighted their potential as molecular receptors, demonstrating the versatility of the pyrrole unit in designing molecules for recognition studies. nih.gov

Q & A

Q. How can AI-driven retrosynthesis tools improve route planning for complex benzoimidazole scaffolds?

  • Methodological Answer : Platforms like Reaxys or Pistachio suggest routes based on reaction templates (e.g., cyclocondensation of o-phenylenediamine with aldehydes). For example, prop-2-yn-1-yl carboxylate intermediates enable click chemistry for triazole-functionalized analogs . Validate proposed routes with small-scale trials before scaling .

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